4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid
Description
This compound features a 1,2-oxazole core substituted at position 3 with a 2-chloro-6-fluorophenyl group and at position 4 with a cyano group. The oxazole ring is conjugated via an (E)-ethenylamino linker to a benzoic acid moiety.
Properties
IUPAC Name |
4-[[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O3/c20-14-2-1-3-15(21)17(14)18-13(10-22)16(27-24-18)8-9-23-12-6-4-11(5-7-12)19(25)26/h1-9,23H,(H,25,26)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSJFPBXMPCONF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid, also known by its CAS number 338403-15-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C19H13ClFN3O3 and a molecular weight of 383.76 g/mol. The presence of the chloro and fluorine substituents in the phenyl ring is significant for its biological activity, as these halogens can influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds containing oxazole rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial effects, particularly against various bacterial strains.
- Antitumor Activity : Preliminary studies have indicated that derivatives of benzoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
Studies have shown that related compounds exhibit significant antioxidant activity. For instance, a derivative with similar structural components demonstrated an IC50 value of approximately 7.49 µM against acetylcholinesterase (AChE), indicating potential neuroprotective effects .
Antimicrobial Activity
The antimicrobial efficacy of compounds structurally related to 4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid has been evaluated against various bacterial strains. The results suggest that these compounds can inhibit bacterial growth effectively .
Antitumor Activity
In vitro studies on similar compounds have shown promising results in inhibiting cancer cell lines. For example, compounds with analogous structures exhibited IC50 values ranging from 0.10 to 5.10 µM against AChE and butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for cancer treatment .
Case Studies
- Study on Antitumor Activity : A study focused on a series of para-aminobenzoic acid derivatives revealed that certain modifications led to enhanced cytotoxicity against HeLa cells (human cervical cancer) with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of substituted phenylthiazol derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to our target molecule displayed comparable activity to established antibiotics .
Comparison with Similar Compounds
4-{4-[3-(2-Chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)-1,2-oxazol-5-yl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-2-methylbutan-2-ol
- Key Differences: Replaces the cyano group with a pyrimidin-2-yl substituent and introduces a pyrazole ring with trifluoromethyl and branched alcohol groups.
- Implications: The pyrimidinyl group may enhance hydrogen-bonding capacity compared to cyano, while the trifluoromethyl group increases lipophilicity. The pyrazole-alcohol moiety could alter pharmacokinetics (e.g., half-life) .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Key Differences: Lacks the ethenylamino-benzoic acid chain and replaces the 4-cyano group with a carboxylic acid.
- Implications: The shorter structure reduces molecular weight (C11H7ClFNO3 vs.
Methyl 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylate
- Key Differences: Substitutes the 2-chloro-6-fluorophenyl group with a 4-chlorophenyl ring and replaces cyano with a methyl ester.
- Implications : The ester group may reduce solubility compared to the carboxylic acid in the target compound, while the 4-chlorophenyl substitution alters steric and electronic interactions .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties
Key Observations:
- Solubility : The target compound’s benzoic acid group likely improves aqueous solubility over methyl ester analogues (e.g., ).
- Lipophilicity: The trifluoromethyl group in the pyrimidinyl-pyrazole derivative increases logP compared to the cyano-substituted target compound.
- Bioavailability : Smaller analogues (e.g., ) may exhibit better absorption but shorter half-lives due to reduced metabolic stability.
Research Findings and Hypothetical Activity
- Pyrimidinyl-pyrazole Derivative : The pyrimidine and trifluoromethyl groups could enhance binding to ATP pockets in enzymes but may increase hepatotoxicity risks.
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid : The carboxylic acid could mimic endogenous substrates (e.g., prostaglandins), though its smaller size may limit target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
